Physicochemical properties of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
Physicochemical properties of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
Introduction
Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The oxazole scaffold is a prominent feature in many biologically active molecules, and its derivatives have been explored for various therapeutic properties.[1] This guide provides a comprehensive overview of the anticipated physicochemical properties of this specific derivative and outlines the experimental and in silico methodologies for their determination. Given the novelty of this compound, this document serves as a predictive and methodological framework for researchers and drug development professionals. The insights provided are based on established principles of organic chemistry and data from structurally related analogs.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing a new chemical entity is to understand its basic molecular and electronic features. The structure of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate is presented below.
A simplified representation of the target molecule's connectivity.
A summary of the predicted physicochemical properties for Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate is provided in the table below. These values are estimated based on computational models and data from similar compounds.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₁Cl₂NO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 300.14 g/mol | Influences diffusion rates and pharmacokinetic properties.[2] |
| XLogP3 | ~3.5 - 4.5 | Predicts lipophilicity, affecting absorption and distribution.[3] |
| pKa (most basic) | ~1.5 - 2.5 (oxazole nitrogen) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (3 oxygens, 1 nitrogen) | Influences solubility and interactions with biological targets. |
| Polar Surface Area | ~60-70 Ų | Correlates with membrane permeability and oral bioavailability. |
Proposed Synthesis and Purification
A plausible synthetic route for Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate can be adapted from established oxazole synthesis methodologies, such as those involving the reaction of a carboxylic acid with an isocyanoacetate derivative.[4]
Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2-(2,4-dichlorophenyl)acetic acid (1.0 eq) and a suitable base such as 4-(dimethylamino)pyridine (DMAP) (1.5 eq) in a dry solvent like dichloromethane (DCM), add a carboxylic acid activator like triflylpyridinium (DMAP-Tf) (1.3 eq).[4]
-
Addition of Reagents: Stir the mixture at room temperature for 5-10 minutes. To this activated mixture, add ethyl isocyanoacetate (1.2 eq).
-
Reaction Progression: Heat the reaction mixture to 40°C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, dilute with DCM, and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude product can be purified using flash column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, should effectively separate the desired product from any unreacted starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are then combined and concentrated to yield the final compound.
Structural Elucidation and Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.6 | Multiplet | 3H | Protons on the dichlorophenyl ring |
| Benzyl Protons | ~4.1 - 4.3 | Singlet | 2H | -CH₂- linking the phenyl and oxazole rings |
| Ethyl Protons (-CH₂-) | ~4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ |
| Oxazole Proton | ~8.0 - 8.3 | Singlet | 1H | Proton at the 2-position of the oxazole ring |
| Ethyl Protons (-CH₃) | ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~160 - 165 | Ester C=O |
| Oxazole Carbons | ~125 - 155 | Carbons of the oxazole ring |
| Aromatic Carbons | ~120 - 140 | Carbons of the dichlorophenyl ring |
| Ethyl Carbon (-CH₂-) | ~60 - 65 | -OCH₂CH₃ |
| Benzyl Carbon | ~30 - 35 | -CH₂- linking the phenyl and oxazole rings |
| Ethyl Carbon (-CH₃) | ~14 - 15 | -OCH₂CH₃ |
Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar oxazole and ester-containing compounds.[5][6][7] The electron-withdrawing nature of the dichlorophenyl ring and the oxazole ring will influence the chemical shifts of adjacent protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, the expected molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (300.14). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[5][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| C=O (ester) | ~1700 - 1750[8] |
| C-O (ester) | ~1200 - 1300 |
| C=N (oxazole) | ~1600 - 1680 |
| C-Cl (aromatic) | ~1000 - 1100 |
| Aromatic C-H | ~3000 - 3100 |
| Aliphatic C-H | ~2850 - 3000 |
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
An HPLC method should be developed for quantitative purity analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for moderately polar compounds. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | Provides good peak shape and resolution. |
| Elution | Gradient (e.g., 40-90% acetonitrile over 15 min) | To ensure elution of the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm | The aromatic and oxazole rings should have strong UV absorbance. |
| Injection Volume | 10 µL | Standard injection volume. |
This method would serve as a starting point and should be optimized for the specific compound. The use of HPLC-MS/MS would be beneficial for identifying any impurities.[9]
Physicochemical Properties: Experimental Determination
Melting Point
The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound. The determination can be carried out using a standard melting point apparatus.[10]
Solubility
The solubility of the compound in various solvents should be determined to aid in formulation and further reactions. A suggested protocol involves adding increasing amounts of the compound to a fixed volume of solvent at a constant temperature until saturation is reached. Based on related oxazole esters, solubility is expected in common organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in water.[11]
Chemical Reactivity and Stability
The chemical reactivity of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate is dictated by its functional groups. The ester moiety is susceptible to hydrolysis under acidic or basic conditions. The oxazole ring is generally stable but can undergo reactions under specific conditions. The compound should be stored in a cool, dry, and dark place to prevent degradation.[8]
Comprehensive Characterization Workflow
A comprehensive workflow for the characterization of the target compound.
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